2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-22-9-15-19-13-7-6-10(8-14(13)20-15)18-16(21)11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILWEQMTWCEDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the benzimidazole ring with methoxymethyl chloride in the presence of a base such as sodium hydride.
Amidation: The final step involves the reaction of the fluorinated benzimidazole derivative with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Modifications
The target compound’s activity and physicochemical properties are influenced by:
- Methoxymethyl at position 2 (benzimidazole) : Introduces steric bulk and moderate hydrophobicity, which may affect membrane permeability compared to smaller substituents like methoxy or hydroxyl groups.
Comparative Analysis of Analogous Compounds
The following table summarizes structurally related benzimidazole-benzamide derivatives and their properties:
Impact of Substituent Variations on Activity
Fluorine vs. Chlorine (Electron Effects)
- The fluorine atom in the target compound may improve metabolic stability compared to chlorine in analogs like 5-chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide . Chlorine’s larger size and polarizability can enhance binding affinity but increase susceptibility to enzymatic degradation.
Methoxymethyl vs. Pyridine (Solubility and Binding)
- The methoxymethyl group in the target compound is less polar than the pyridine ring in 3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide .
Benzimidazole vs. Thiazolidinone (Core Scaffold)
Physicochemical Properties
- Solubility : The methoxymethyl group likely increases lipophilicity compared to hydroxyl or pyridine-containing analogs, reducing aqueous solubility but enhancing membrane permeability.
- Stability : Fluorine’s electron-withdrawing effect may stabilize the compound against oxidative degradation .
Case Study: HDAC Inhibition
The pyridine-containing analog in demonstrated IC₅₀ values of 1.2–3.8 μM against HDAC isoforms, suggesting that the target compound’s methoxymethyl group could similarly modulate enzyme interactions but with altered pharmacokinetics.
Biological Activity
The compound 2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antiproliferative, and potential therapeutic effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of 2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide can be represented as follows:
- Molecular Formula : C_{15}H_{15}FN_{2}O
- Molecular Weight : 260.29 g/mol
Structural Features
The presence of a fluorine atom and a methoxymethyl group in the benzimidazole scaffold enhances its lipophilicity and may influence its interaction with biological targets. Benzimidazole derivatives are known to form hydrogen bonds and participate in π-π interactions, contributing to their biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various benzimidazole derivatives, including compounds similar to 2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide. For instance, a study synthesized several fluoro-benzimidazole derivatives that demonstrated significant inhibitory activity against pathogenic microorganisms such as Escherichia coli and Salmonella typhimurium, with MIC values ranging from 0.49 to 0.98 µg/mL .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl]-N'-(2-methylbenzylidene)benzohydrazide | E. coli O157:H7 | 0.49 |
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl]-N'-(2-methylbenzylidene)benzohydrazide | Salmonella typhimurium | 0.98 |
Antiproliferative Activity
Benzimidazole derivatives have also been evaluated for their antiproliferative effects against cancer cell lines. A study indicated that certain benzimidazole compounds exhibited significant inhibition against the MDA-MB-231 breast cancer cell line, with IC50 values as low as 16.38 µM for structurally similar compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzimidazole derivative (similar structure) | MDA-MB-231 | 16.38 |
The mechanism of action of benzimidazole derivatives often involves interference with cellular processes such as DNA replication and enzyme inhibition. For example, molecular docking studies suggest that these compounds can effectively bind to active sites of enzymes like phosphofructokinase, which is crucial for cancer metabolism .
Study on Fluoro-Benzimidazole Derivatives
In a comprehensive study, researchers synthesized nineteen new fluoro-benzimidazole derivatives and tested their antimicrobial properties against a panel of resistant strains. The findings revealed that modifications in the benzimidazole structure significantly influenced antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .
Anticancer Activity Evaluation
Another study focused on evaluating the anticancer properties of various benzimidazole derivatives. The results showed that specific substitutions on the benzimidazole ring could enhance antiproliferative activity, providing insights into optimizing these compounds for therapeutic use .
Q & A
Q. What synthetic methodologies are most effective for preparing 2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide, and how can reaction conditions be optimized?
The synthesis of benzimidazole derivatives typically involves condensation reactions between substituted benzimidazole amines and acylating agents. For example, analogous compounds have been synthesized using:
- Stepwise coupling : Reacting 2-(methoxymethyl)-1H-benzimidazol-5-amine with 2-fluorobenzoyl chloride in anhydrous solvents (e.g., DMF or THF) under inert gas (N₂/Ar) .
- Catalytic optimization : Copper(I)-catalyzed click chemistry or Pd-mediated cross-coupling for regioselective functionalization . Key parameters include solvent polarity (to stabilize intermediates), temperature (60–80°C for 12–24 hours), and stoichiometric ratios (1:1.2 amine-to-acyl chloride). Purity is confirmed via TLC and recrystallization .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxymethyl at C2 of benzimidazole and fluorobenzamide at C5) .
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm the amide (C=O) bond .
- Elemental analysis : Matching experimental vs. calculated C, H, N, and F percentages to validate stoichiometry .
- HPLC : For assessing purity (>95%) and detecting byproducts .
Q. What preliminary biological screening approaches are recommended to evaluate its bioactivity?
- Enzyme inhibition assays : Target enzymes like kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Antimicrobial screening : Disc diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Substituent variation : Synthesize analogs with modified methoxymethyl groups (e.g., ethoxymethyl, hydroxymethyl) or fluorobenzamide replacements (e.g., chloro-, nitro-) to assess impacts on bioactivity .
- Docking studies : Use AutoDock Vina to model interactions with targets like EGFR or tubulin. For example, methoxymethyl groups may enhance hydrophobic binding in enzyme pockets .
- Pharmacokinetic profiling : LogP measurements (via shake-flask method) to balance lipophilicity and solubility. Derivatives with logP 2–3 often show optimal membrane permeability .
Q. What computational strategies can resolve contradictions in experimental vs. predicted binding affinities?
- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability under physiological conditions (e.g., solvation, temperature) .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to explain discrepancies between docking scores and IC₅₀ values .
- QM/MM hybrid models : Analyze electronic effects of fluorine substitution on binding (e.g., electrostatic potential maps) .
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values from enzyme vs. cell-based assays) to identify trends .
- Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) for binding kinetics or transcriptomic profiling .
Methodological Notes
- Data reproducibility : Document reaction conditions (e.g., solvent batches, humidity) to mitigate variability in synthetic yields .
- Advanced characterization : X-ray crystallography for unambiguous structural confirmation (if single crystals are obtainable) .
- Ethical compliance : Adhere to NIH guidelines for in vitro/in vivo testing, avoiding unlicensed commercial vendors for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
